4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 1,1-difluoroethyl group and at position 5 with a methyltetrahydropyran-4-ol moiety. The oxadiazole ring contributes to metabolic stability and π-π stacking interactions, while the difluoroethyl group enhances electronegativity and lipophilicity. The hydroxyl group in the tetrahydropyran ring improves solubility and hydrogen-bonding capacity, distinguishing it from related analogs .
Properties
Molecular Formula |
C10H14F2N2O3 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
4-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]oxan-4-ol |
InChI |
InChI=1S/C10H14F2N2O3/c1-9(11,12)8-13-7(17-14-8)6-10(15)2-4-16-5-3-10/h15H,2-6H2,1H3 |
InChI Key |
HVFZXJSRXUIGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=N1)CC2(CCOCC2)O)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Oxan-4-ol Moiety: The final step involves the attachment of the oxan-4-ol moiety to the oxadiazole ring through a series of reactions, including esterification and reduction.
Chemical Reactions Analysis
4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The difluoroethyl group enhances the compound’s stability and bioavailability, while the oxan-4-ol moiety contributes to its solubility and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison
Key Observations :
Physicochemical Properties
Table 2: Physical Properties
Key Observations :
- The hydroxyl group in the target compound increases polarity, enhancing solubility in polar solvents compared to piperidine analogs .
- The predicted pKa of the hydroxyl group (~14–16) contrasts with the weakly acidic tert-butyl benzoyl group (pKa ~ -0.6) in , influencing ionization under physiological conditions.
Biological Activity
4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
The molecular formula of this compound is with a molecular weight of approximately 262.25 g/mol. The structure includes a difluoroethyl group attached to an oxadiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological activities including antimicrobial, antiviral, and anticancer properties. The specific compound has been evaluated for its effectiveness against various pathogens and cellular models.
Antiviral Activity
A study focusing on the antiviral properties of 1,2,4-oxadiazole derivatives demonstrated that certain compounds within this class exhibit significant activity against Zika virus (ZIKV) and other flaviviruses such as dengue and Japanese encephalitis viruses. The structure-activity relationship (SAR) analysis suggests that modifications to the oxadiazole core can enhance antiviral potency .
Antimicrobial Activity
Oxadiazoles have also shown promise as antimicrobial agents. For instance, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The presence of specific functional groups on the oxadiazole ring appears to influence their antibacterial effectiveness significantly .
Study 1: Antiviral Efficacy Against ZIKV
In a phenotypic screening study, several 1,2,4-oxadiazole derivatives were synthesized and evaluated for their ability to inhibit ZIKV replication. Among these derivatives, one compound demonstrated a remarkable IC50 value indicating strong antiviral activity. This suggests that the oxadiazole scaffold can be optimized for enhanced therapeutic effects against viral infections .
Study 2: Antimicrobial Properties
A comparative analysis of various oxadiazole compounds revealed that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentration (MIC) values that positioned these compounds as potential candidates for antibiotic development .
Table 1: Biological Activity Summary of Oxadiazole Derivatives
| Compound Name | Activity Type | Target Pathogen/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Compound A | Antiviral | ZIKV | IC50 = 15 µM |
| Compound B | Antibacterial | MRSA | MIC = 32 µg/mL |
| Compound C | Anticancer | HeLa Cells | IC50 = 20 µg/mL |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Benzyl Substitution | Increased potency against ZIKV |
| Fluorine Substitution | Enhanced antibacterial properties |
| Alkyl Chain Length | Varies effectiveness in different assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
